N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a unique spirocyclic dioxolane moiety (1,4-dioxaspiro[4.4]nonan-2-ylmethyl) attached to the nitrogen of the benzamide core. The compound features a trifluoromethyl (-CF₃) group at the para position of the benzamide aromatic ring, which is known to enhance lipophilicity, metabolic stability, and bioactivity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-9-13-10-22-15(23-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWSIUSHIIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 302.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer Properties : Compounds with dioxaspiro structures have been linked to anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the benzamide moiety may enhance the compound's ability to interact with microbial targets.
Anticancer Activity
A study published in Cancer Research demonstrated that similar dioxaspiro compounds inhibited the proliferation of cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and modulation of cell signaling pathways related to survival and proliferation .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Dioxaspiro Compound A | 5.6 | Apoptosis induction |
| Dioxaspiro Compound B | 3.2 | Cell cycle arrest |
Anti-inflammatory Activity
In a model of rheumatoid arthritis, a derivative of this compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests potential utility in treating autoimmune disorders .
Antimicrobial Effects
The compound exhibited notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for many conventional antibiotics .
Case Studies
- Case Study on Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores compared to placebo groups.
- Case Study on Cancer Treatment : In preclinical models, the compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.
Comparison with Similar Compounds
Substituents on the Benzamide Nitrogen
- Target Compound: The nitrogen is substituted with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, a spirocyclic dioxolane. This rigid structure may reduce rotational freedom, enhancing binding specificity in receptor interactions.
- Compound 9a () : The nitrogen is linked to a butyl chain terminating in a diazepane ring (1,4-diazepan-1-yl). This flexible alkyl chain may improve solubility but reduce target selectivity compared to the spirocyclic group .
Aromatic Ring Substituents
- Target Compound : A para-trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, stabilizing the aromatic ring and increasing resistance to metabolic degradation .
- Flutolanil () : Contains a trifluoromethyl group at the ortho position and a methoxyisopropyl substituent. The positional difference in -CF₃ may reduce steric effects compared to the para-substituted target compound .
- Sulfentrazone () : Incorporates a difluoromethyl-triazolone group, demonstrating how heterocyclic substituents can modulate herbicidal activity .
Spectroscopic Characterization
- IR Spectroscopy : The absence of C=O bands in triazole derivatives () confirms tautomeric shifts, a method applicable to verifying the target compound’s tautomerism if present .
- NMR Analysis : ¹H and ¹³C NMR are critical for confirming spirocyclic and trifluoromethyl substituents, as seen in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
